molecular formula C6H5FINO B2877716 4-Fluoro-3-iodo-2-methoxypyridine CAS No. 1806345-85-6

4-Fluoro-3-iodo-2-methoxypyridine

Cat. No.: B2877716
CAS No.: 1806345-85-6
M. Wt: 253.015
InChI Key: HDIINFLDILVLSZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-2-methoxypyridine is a halogenated pyridine derivative with a molecular formula of C₆H₅FINO and a molar mass of 253.01 g/mol . It features a fluorine atom at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 2-position of the pyridine ring. Its synthesis typically involves halogenation or substitution reactions on pyridine precursors, though yields may vary due to competing diiodination or other side reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIINFLDILVLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-2-methoxypyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the selective halogenation of pyridine followed by methoxylation. For instance, starting with 2-methoxypyridine, selective iodination at the 3-position and fluorination at the 4-position can be achieved using reagents like iodine monochloride (ICl) and Selectfluor® under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Fluoro-3-iodo-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Used in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodo-2-methoxypyridine depends on its application. In chemical reactions, the electron-withdrawing effects of the fluoro and iodo groups influence the reactivity of the pyridine ring. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-fluoro-3-iodo-2-methoxypyridine and related pyridine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Properties/Applications Reference
This compound C₆H₅FINO 253.01 4-F, 3-I, 2-OCH₃ High reactivity in Suzuki couplings; potential radiopharmaceutical intermediate
2-Fluoro-3-iodo-4-methoxypyridine C₆H₅FINO 253.01 2-F, 3-I, 4-OCH₃ Structural isomer; altered electronic effects due to substituent positions
3-Iodo-4-methoxypyridine C₆H₆INO 235.02 3-I, 4-OCH₃ Lacks fluorine; lower electronegativity reduces activation for nucleophilic substitution
5-Chloro-4-iodo-2-methoxypyridine C₆H₅ClINO 269.47 5-Cl, 4-I, 2-OCH₃ Chlorine increases steric hindrance; reduced solubility in polar solvents
4-Fluoro-3-methoxypyridin-2-amine C₆H₇FN₂O 142.13 4-F, 3-OCH₃, 2-NH₂ Amino group enhances basicity; suited for hydrogen bonding in drug design
6-Chloro-2-iodo-3-(4-methoxybenzyloxy)pyridine C₁₃H₁₁ClINO₂ 375.59 6-Cl, 2-I, 3-OCH₂C₆H₄OCH₃ Bulky benzyloxy group limits reactivity in cross-coupling; higher molecular weight

Key Comparative Insights:

Electronic Effects: The fluoro group in this compound enhances the electron-deficient nature of the pyridine ring, facilitating electrophilic substitution reactions compared to non-fluorinated analogs like 3-iodo-4-methoxypyridine .

Reactivity in Cross-Coupling :

  • Iodo-substituted pyridines are pivotal in Suzuki-Miyaura reactions. The 3-iodo position in this compound offers a reactive site for palladium-catalyzed cross-coupling, whereas analogs with bulky groups (e.g., 4-methoxybenzyloxy in ) show reduced reactivity due to steric hindrance.

Biological Relevance: Amino-substituted derivatives (e.g., 4-fluoro-3-methoxypyridin-2-amine) exhibit enhanced hydrogen-bonding capacity, making them suitable for kinase inhibitor design . In contrast, the methoxy and iodo groups in the target compound may improve metabolic stability in vivo .

Synthetic Challenges: Iodination of pyridine derivatives often yields mixtures of mono- and di-iodinated products (e.g., 26% mono-iodo vs. 23% di-iodo in ), necessitating careful purification for the target compound.

Biological Activity

4-Fluoro-3-iodo-2-methoxypyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.

This compound has the following structural characteristics:

  • Molecular Formula : C7H6F I N O
  • Molecular Weight : Approximately 232.1 g/mol
  • Structural Features : The presence of fluorine and iodine substituents on the pyridine ring significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The electron-withdrawing effects of the fluorine and iodine atoms can enhance binding affinity to target proteins, potentially modulating their activity.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetic profiles for co-administered drugs, thereby impacting therapeutic efficacy and safety.

Antimicrobial Properties

Compounds similar in structure to this compound have demonstrated antimicrobial activity. For instance, derivatives of methoxypyridine have been tested against various bacterial strains, showing promising results in inhibiting growth .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
    • Findings : The compound exhibited significant inhibition against MRSA strains, suggesting potential as a lead compound for antibiotic development .
  • Study on Cytochrome P450 Inhibition :
    • Objective : Assess the impact on drug metabolism.
    • Findings : this compound was shown to inhibit CYP450 enzymes, leading to increased plasma levels of co-administered drugs.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of MRSA
Cytochrome P450 InhibitionAlters drug metabolism
Potential Anti-inflammatoryUnder investigation

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives are being explored for their potential as bioactive compounds in drug discovery.

Future Directions

The ongoing research aims to:

  • Further elucidate the mechanism of action through advanced biochemical assays.
  • Explore the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.

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